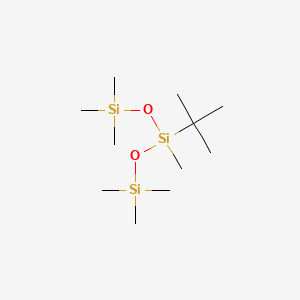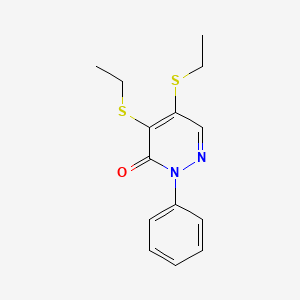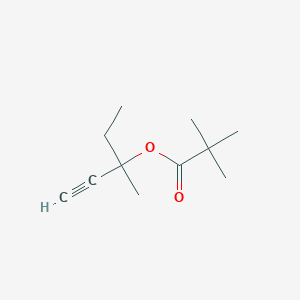
sodium;but-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium but-1-yne, also known as sodium ethylacetylide, is an organosodium compound with the formula NaC≡CCH₂CH₃. It is a derivative of but-1-yne, a terminal alkyne, where the terminal hydrogen is replaced by a sodium ion. This compound is of interest due to its reactivity and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Sodium but-1-yne can be synthesized by the deprotonation of but-1-yne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. The reaction proceeds as follows:
CH3CH2C≡CH+NaNH2→CH3CH2C≡CNa+NH3
Industrial Production Methods
Industrial production of sodium but-1-yne typically involves the same deprotonation reaction but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure safety and efficiency.
化学反应分析
Types of Reactions
Sodium but-1-yne undergoes various types of reactions, including:
Nucleophilic Substitution: The sodium acetylide ion (NaC≡C-) acts as a nucleophile and can react with alkyl halides to form longer carbon chains.
Hydrogenation: Sodium but-1-yne can be hydrogenated to form butane.
Oxidation: It can be oxidized to form but-2-yne and other oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves alkyl halides under mild conditions.
Hydrogenation: Requires a hydrogen source and a catalyst such as palladium on carbon (Pd/C).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate (KMnO₄).
Major Products
Nucleophilic Substitution: Produces longer-chain alkynes.
Hydrogenation: Produces butane.
Oxidation: Produces but-2-yne and other oxidized derivatives.
科学研究应用
Sodium but-1-yne is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Catalysis Studies: Used as a substrate in studies of catalytic processes involving alkynes.
Material Science: In the preparation of polymers and other materials with unique properties.
作用机制
The reactivity of sodium but-1-yne is primarily due to the presence of the acetylide ion (C≡C-), which is a strong nucleophile. This ion can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The mechanism typically involves the attack of the acetylide ion on an electrophilic carbon, leading to the formation of a new alkyne.
相似化合物的比较
Similar Compounds
But-1-yne: The parent compound, which lacks the sodium ion.
But-2-yne: An isomer with the triple bond in a different position.
Sodium acetylide: A simpler compound with the formula NaC≡CH.
Uniqueness
Sodium but-1-yne is unique due to its combination of a terminal alkyne and a sodium ion, which imparts distinct reactivity compared to its parent compound and other isomers. This makes it particularly useful in synthetic applications where the formation of new carbon-carbon bonds is desired.
属性
CAS 编号 |
1001-57-6 |
|---|---|
分子式 |
C4H5Na |
分子量 |
76.07 g/mol |
IUPAC 名称 |
sodium;but-1-yne |
InChI |
InChI=1S/C4H5.Na/c1-3-4-2;/h3H2,1H3;/q-1;+1 |
InChI 键 |
PMXVCJYTFXNQEX-UHFFFAOYSA-N |
SMILES |
CCC#[C-].[Na+] |
规范 SMILES |
CCC#[C-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(2-Butoxyethoxy)ethoxy]-6-oxohexanoate](/img/structure/B3044404.png)

![Benzene, [(2,2,3,3-tetramethylcyclopropyl)thio]-](/img/structure/B3044407.png)




![Morpholine, 4-[2-[(tetrahydro-2-furanyl)methoxy]ethyl]-](/img/structure/B3044412.png)






